Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate is an organic compound that features a benzoate ester linked to a pyridine ring through an aminosulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, which regulates many aspects of cellular function, including proliferation, differentiation, and survival .
Mode of Action
Similar compounds have been reported to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt several signaling pathways, leading to the modulation of cellular functions such as cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases can lead to the disruption of growth factor signaling, potentially affecting cellular proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in sulfonation and methylation processes, which are critical for the metabolism and detoxification of various substances. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may inhibit sulfonamide enzymes, thereby affecting the sulfonation pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival rates. Additionally, it impacts cellular metabolism by interfering with metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of sulfonamide enzymes by forming a covalent bond with the enzyme’s active site. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfonation and methylation. It interacts with enzymes such as sulfotransferases and methyltransferases, which are responsible for the transfer of sulfonate and methyl groups, respectively. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of the compound can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to affect cellular metabolism. The precise localization can determine the specific biochemical and physiological effects of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate typically involves the following steps:
Formation of the Aminosulfonyl Intermediate: The initial step involves the reaction of 3-aminopyridine with a sulfonyl chloride to form 3-(aminosulfonyl)pyridine.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to form the desired product. This step often requires the use of coupling agents such as carbodiimides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate: can be compared with other benzoate esters and pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the aminosulfonyl and benzoate ester groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-6-10(7-5-9)16-12-11(21(14,18)19)3-2-8-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDBRFFYIJYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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